molecular formula C24H24ClN5O2S B2932578 N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358947-94-0

N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2932578
CAS No.: 1358947-94-0
M. Wt: 482
InChI Key: QHARZJOTFGYEOW-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a sulfanylacetamide side chain. Its core structure includes a 7-oxo pyrimidine ring fused with a pyrazole moiety. Key substituents include a 2-chlorophenylmethyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The 2-chlorophenyl substituent likely contributes to lipophilicity and electronic effects, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-benzyl-2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2S/c1-3-30-22-21(16(2)28-30)27-24(29(23(22)32)14-18-11-7-8-12-19(18)25)33-15-20(31)26-13-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHARZJOTFGYEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A systematic comparison with structurally related compounds reveals critical differences in core heterocycles, substituents, and bioactivity profiles:

Compound Name Core Structure Key Substituents Key Properties
Target Compound Pyrazolo[4,3-d]pyrimidine 2-Chlorophenylmethyl, ethyl, methyl, sulfanylacetamide Moderate lipophilicity (Cl substituent), potential kinase inhibition activity
N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Thiazolo[4,5-d]pyrimidine 4-Ethoxyphenyl, thioxo (C=S) Higher solubility (ethoxy group), thioxo moiety may enhance metal coordination
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, furan Strong electron-withdrawing cyano group; UV activity at 2220 cm⁻¹ (CN stretch)
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline Furan, cyano Planar fused-ring system; potential intercalation with DNA/RNA

Bioactivity and Pharmacological Potential

  • The sulfanyl group may enhance binding to cysteine residues in target enzymes .

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